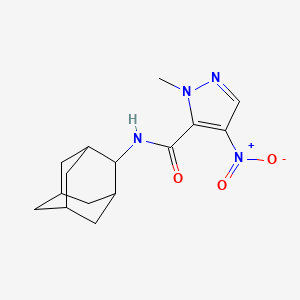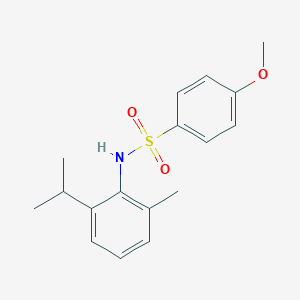
N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, also known as A-967079, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by noxious stimuli such as heat, acid, and capsaicin. A-967079 has been shown to be a potent and selective antagonist of TRPV1, making it a valuable tool for studying the role of TRPV1 in various physiological and pathological processes.
Wirkmechanismus
N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a competitive antagonist of TRPV1, meaning that it binds to the same site on the channel as the agonist (e.g., capsaicin) and prevents its activation. By blocking the activation of TRPV1, this compound can inhibit the influx of calcium ions into the cell, which is a key step in the signaling pathway downstream of TRPV1 activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its antagonism of TRPV1. By blocking TRPV1 activation, this compound can inhibit the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain perception and inflammation. This compound has also been shown to inhibit the proliferation and migration of cancer cells that express TRPV1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its potency and selectivity for TRPV1. This allows researchers to study the effects of TRPV1 antagonism with minimal off-target effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for research involving N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area of interest is the role of TRPV1 in chronic pain conditions, such as neuropathic pain and fibromyalgia. This compound may also have potential as a therapeutic agent for cancer, as it has been shown to inhibit the proliferation and migration of cancer cells. Additionally, this compound may have applications in the treatment of inflammatory bowel disease and other gastrointestinal disorders.
Synthesemethoden
The synthesis of N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves several steps, including the preparation of the starting materials and the coupling of these materials to form the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several publications.
Wissenschaftliche Forschungsanwendungen
N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been used extensively in scientific research to study the role of TRPV1 in various physiological and pathological processes. For example, this compound has been used to investigate the role of TRPV1 in pain perception, inflammation, and cancer. This compound has also been used to study the effects of TRPV1 antagonism on the cardiovascular system, the respiratory system, and the gastrointestinal system.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-2-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-18-14(12(7-16-18)19(21)22)15(20)17-13-10-3-8-2-9(5-10)6-11(13)4-8/h7-11,13H,2-6H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWDUQDQYPBANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)

![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![2-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5702603.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)
![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)

![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)
![ethyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5702657.png)
![2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5702671.png)
